2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
The compound contains several functional groups including a pyrimidine ring, a sulfonamide group, and an acetamide group. The presence of these functional groups suggests that the compound could have potential biological activity, as these groups are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the benzenesulfonyl group is a benzene ring with a sulfonyl group attached .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrimidine ring could undergo substitution reactions, while the sulfonamide and acetamide groups could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
Anti-Adhesion and Anti-Biofilm Activities
This compound has been studied for its potential anti-adhesion and anti-biofilm activities . In a study, in silico tools were used to select potential ligands of ALS3, a protein from Candida albicans, for drug development with anti-adhesion and/or anti-biofilm activities . The compound was one of the small molecules selected for in vitro assays, and it showed promising results in inhibiting the adhesion and biofilm formation of C. albicans on an abiotic surface .
Medical Device Treatment
The same study also suggested that the compound could open a new perspective for medical device treatment . Given the significant role of biofilms in medical device-related infections, the compound’s anti-adhesion activity could potentially be used to prevent biofilm formation on medical devices .
Drug Development
The compound’s interaction with the ALS3 protein from Candida albicans suggests potential for drug development . By inhibiting the adhesion and biofilm formation of C. albicans, the compound could potentially be developed into a drug for treating infections caused by this fungus .
In Silico Approaches
The compound’s selection through in silico approaches demonstrates the utility of these methods in drug discovery . In silico tools can help identify promising compounds for further testing, speeding up the drug discovery process .
Fungal Infection Research
The compound’s potential anti-fungal properties make it relevant for research into fungal infections . Candida albicans, the fungus targeted in the study, is a common cause of fungal infections, so the compound could potentially contribute to the development of new treatments .
Biofilm Research
The compound’s anti-biofilm activity makes it relevant for biofilm research . Biofilms play a significant role in persistent infections and are notoriously difficult to eradicate, so the compound could potentially contribute to the development of new strategies for biofilm control .
Safety and Hazards
properties
IUPAC Name |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S2/c1-12-6-7-15(9-16(12)21)31(27,28)17-10-22-20(24-19(17)26)30-11-18(25)23-13-4-3-5-14(8-13)29-2/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUBFWUZZGQRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide |
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